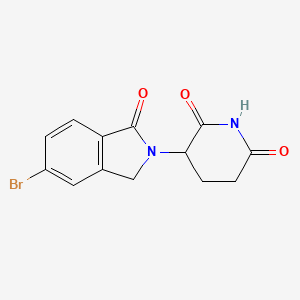
2-methylquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methylquinoline-3-carbaldehyde” is a derivative of quinoline, an organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It is one of the methyl derivatives of quinoline and is bioactive . It is used in the preparation of various dyes .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, can be achieved through the Vilsmeier–Haack reaction . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=NC2=CC=C(C=C2C=C1C=O)C . The empirical formula is C12H11NO2 , and the molecular weight is 201.22 . Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-methylquinoline-3-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylpyridine", "2-bromoacetophenone", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 2-(2-bromoacetophenyl)-2-methylpyridine.", "Step 2: The intermediate compound from step 1 is reduced using sodium borohydride in acetic acid to form 2-(2-hydroxyacetophenyl)-2-methylpyridine.", "Step 3: The intermediate compound from step 2 is acetylated using acetic anhydride in the presence of sulfuric acid to form 2-(2-acetoxyacetophenyl)-2-methylpyridine.", "Step 4: The intermediate compound from step 3 is diazotized using sodium nitrite and hydrochloric acid to form 2-(2-nitrophenyl)-2-methylpyridine.", "Step 5: The intermediate compound from step 4 is reduced using sodium bisulfite to form 2-methylquinoline-3-carbaldehyde." ] } | |
Numéro CAS |
1781708-40-4 |
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



